molecular formula C15H11BO3 B12852644 (10-Formylanthracen-9-yl)boronic acid

(10-Formylanthracen-9-yl)boronic acid

Cat. No.: B12852644
M. Wt: 250.06 g/mol
InChI Key: JFEIIQJFMBNSRJ-UHFFFAOYSA-N
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Description

(10-Formylanthracen-9-yl)boronic acid is an organic compound that features both a boronic acid group and an anthracene moiety. This compound is known for its unique chemical properties and potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Formylanthracen-9-yl)boronic acid typically involves the reaction of 10-formylanthracene with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification methods can be tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

(10-Formylanthracen-9-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted anthracene derivatives.

Mechanism of Action

The mechanism of action of (10-Formylanthracen-9-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the anthracene moiety can participate in photophysical processes, such as fluorescence and energy transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(10-Formylanthracen-9-yl)boronic acid is unique due to the presence of both the formyl and boronic acid groups, which confer distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C15H11BO3

Molecular Weight

250.06 g/mol

IUPAC Name

(10-formylanthracen-9-yl)boronic acid

InChI

InChI=1S/C15H11BO3/c17-9-14-10-5-1-3-7-12(10)15(16(18)19)13-8-4-2-6-11(13)14/h1-9,18-19H

InChI Key

JFEIIQJFMBNSRJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C=O)(O)O

Origin of Product

United States

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